(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Overview
Description
The compound “(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride” is a chemical compound that has not been extensively studied. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Thiophene-Based Compounds in Medicinal Chemistry
Thiophene, a sulfur-containing heterocycle, is a core structure in many pharmaceuticals due to its electronic properties and stability. Thiophene derivatives have been explored for a variety of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities. The thiophene moiety's ability to interact with biological targets makes it a valuable component in drug design (Ostrowski, 2022). Studies on thiophene analogues, such as those involving the synthesis and evaluation of thiophene derivatives of known carcinogens, provide insights into their potential biological activities and safety profiles (Ashby et al., 1978).
Bridged and Spiro Azabicycles Synthesis
Azabicycles, compounds containing nitrogen within a bicyclic structure, are common in many bioactive molecules and pharmaceuticals. The synthesis of bridged and spiro azabicycles, which might relate to the synthesis of "(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride," involves sophisticated organic reactions, including intramolecular metathesis. Such methodologies enable the construction of complex cyclic structures that are essential for the development of novel therapeutic agents (Kuznetsov & Bubnov, 2015).
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUGUVPLBETML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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